3-Formamido-3-(thiophen-3-yl)propanoic acid
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Overview
Description
3-Formamido-3-(thiophen-3-yl)propanoic acid is a carboxylic acid compound with a molecular weight of 199.22 g/mol. This compound is known for its unique reactivity and selectivity, making it a valuable asset in advanced research and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formamido-3-(thiophen-3-yl)propanoic acid typically involves the reaction of thiophene derivatives with formamide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Formamido-3-(thiophen-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-Formamido-3-(thiophen-3-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Formamido-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(thiophen-3-yl)propanoic acid: Similar in structure but contains an amino group instead of a formamido group.
3-(Thiophen-3-yl)propanoic acid: Lacks the formamido group, making it less reactive in certain contexts.
Uniqueness
3-Formamido-3-(thiophen-3-yl)propanoic acid is unique due to its formamido group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring specific chemical transformations and interactions .
Properties
Molecular Formula |
C8H9NO3S |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
3-formamido-3-thiophen-3-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO3S/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12) |
InChI Key |
CPDUOHWIZYVYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(CC(=O)O)NC=O |
Origin of Product |
United States |
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